
Zaldaride
Structure
3D Structure
Eigenschaften
CAS-Nummer |
109826-26-8 |
---|---|
Molekularformel |
C26H28N4O2 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |
InChI-Schlüssel |
HTGCJAAPDHZCHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Kanonische SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Andere CAS-Nummern |
109826-26-8 |
Verwandte CAS-Nummern |
109826-27-9 (maleate) |
Synonyme |
1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |
Herkunft des Produkts |
United States |
Beschreibung
Historical Context and Nomenclature in Scientific Inquiry
Zaldaride is a pharmaceutical compound that has been known by several synonyms throughout its scientific inquiry, reflecting its journey through various research and development phases nih.gov. Its chemical structure is characterized by a pyrrolo-benzoxazepine moiety and a benzimidazolone core, which is a common feature in many biologically active compounds guidetopharmacology.org. The compound was initially developed by Novartis Consumer Health or Novartis Pharma AG nih.govnih.gov.
This compound was investigated in clinical trials, notably for the treatment of traveler's diarrhea guidetopharmacology.orgfishersci.camims.com. However, its development for this indication was eventually discontinued (B1498344), with reports indicating cessation in Japan by 1999 nih.gov. The discontinuation was partly attributed to a lack of demonstrable superiority over loperamide (B1203769) and concerns regarding potential cardiovascular effects at higher doses cenmed.com.
The various names and identifiers associated with this compound are summarized in the table below:
Name/Identifier | Type | CAS Number |
This compound (free base) | Common Name | 109826-26-8 uio.no |
This compound maleate (B1232345) | Salt Form | 109826-27-9 uio.nowikipedia.org |
CGS9343B | Synonym | - nih.govuio.nowikipedia.org |
CGS-9343B | Synonym | - nih.govuio.nowikipedia.org |
CGS 9343B | Synonym | - nih.govuio.nowikipedia.org |
KW-5617 | Synonym | - wikipedia.org |
KW 5617 | Synonym | - wikipedia.org |
KW5617 | Synonym | - wikipedia.org |
Zy 17617B | Synonym | - nih.gov |
Zy-17617B | Synonym | - nih.gov |
Molecular Pharmacology and Mechanism of Action of Zaldaride
Calmodulin-Targeting Modulatory Actions
Zaldaride's primary mechanism involves its interaction with calmodulin, a crucial mediator of calcium-dependent cellular responses.
This compound has been demonstrated to inhibit the activity of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE). Research findings indicate that this compound (as CGS 9343B) inhibits calmodulin-stimulated cAMP phosphodiesterase activity with an IC50 value of 3.3 µM researchgate.netcaymanchem.com. Other reports also cite an IC50 of 3.3 nM for calmodulin-stimulated cAMP phosphodiesterase activity medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.comthp.atmedchemexpress.commedchemexpress.commedchemexpress.com. This inhibition is significant, with this compound being reported as 3.8 times more potent than trifluoperazine (B1681574) as an inhibitor of calmodulin activity in this context researchgate.net.
Table 1: Inhibition of Calmodulin-Stimulated Cyclic Nucleotide Phosphodiesterase Activity by this compound
Target | IC50 (µM) | Reference |
Calmodulin-stimulated cAMP phosphodiesterase | 3.3 | researchgate.netcaymanchem.com |
This compound acts as a potent and selective inhibitor of calmodulin caymanchem.commedchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.comthp.atmedchemexpress.commedchemexpress.comgoogle.com. Calmodulin itself is a highly conserved, calcium-sensitive protein that serves as the primary calcium ion sensor within cells medchemexpress.com. It possesses four distinct Ca2+ binding sites, known as EF-hands, which enable it to sense and transduce Ca2+ signals of varying amplitude, duration, and location into cellular responses medchemexpress.com. This compound's inhibitory action is exerted within this calcium-dependent regulatory system, thereby disrupting calmodulin's ability to bind to and activate its target proteins medchemexpress.com.
Inhibition of Calmodulin-Stimulated Cyclic Nucleotide Phosphodiesterase Activity
Ion Channel Modulation and Membrane Current Effects
Beyond its direct calmodulin antagonism, this compound exerts significant modulatory effects on various ion channels, influencing membrane currents in excitable cells.
This compound maleate (B1232345) reversibly blocks voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents in PC12 cells medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.comthp.atmedchemexpress.commedchemexpress.combiocrick.com. It is recognized as an inhibitor of calmodulin-dependent voltage-gated ion channels, including those responsible for Ca2+, Na+, and K+ currents ncats.ioncats.io. Specifically, this compound (CGS 9343B) inhibited Kv currents (voltage-gated potassium channels) in rabbit coronary arterial smooth muscle cells in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) value of 0.81 µM ncats.ioncats.io. Furthermore, studies on isolated frog skeletal muscle fibers showed that this compound maleate initially reduced the amplitude of action potentials and potentiated twitch force, followed by a complete loss of action potentials and force production, suggesting that an intact calmodulin system is essential for the normal function of sarcolemmal sodium channels nih.gov.
Table 2: Inhibition of Voltage-Activated Cation Channels by this compound
Channel Type | IC50 (µM) | Cell Type / System | Reference |
Voltage-gated potassium (Kv) | 0.81 | Rabbit coronary arterial smooth muscle cells | ncats.ioncats.io |
Voltage-activated Na+, Ca2+, K+ | N/A | PC12 cells (reversible blockade) | medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.comthp.atmedchemexpress.commedchemexpress.combiocrick.com |
Sarcolemmal Sodium (Na+) | N/A | Frog skeletal muscle fibers | nih.gov |
This compound maleate has been observed to inhibit nicotinic acetylcholine (B1216132) receptor (nAChR) channel currents ncats.iomedchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.comthp.atmedchemexpress.commedchemexpress.combiocrick.comglpbio.com. This action contributes to its broader pharmacological profile, indicating an influence on cholinergic neurotransmission pathways.
Reversible Blockade of Voltage-Activated Cation Channels (Na+, Ca2+, K+) in Excitable Cells
Intracellular Signaling Pathway Interactions
This compound's inhibitory effects extend to several intracellular signaling pathways, primarily through its calmodulin antagonism. It inhibits 16,16-dimethyl prostaglandin (B15479496) E2 (dmPGE2)-induced intestinal ion secretion by reducing the activity of Ca2+/calmodulin-dependent adenylate cyclase linked to a receptor researchgate.netnih.govresearchgate.net. It can also inhibit the activation of Ca2+/calmodulin-sensitive guanylate cyclase linked to a receptor nih.gov. Additionally, this compound maleate prevents estrogen-induced transcription activation by estrogen receptors (ER) medchemexpress.commedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.comthp.atmedchemexpress.commedchemexpress.commedchemexpress.com. Furthermore, it has been shown to inhibit calcium release induced by inositol (B14025) 1,4,5-trisphosphate (IP3) in rat liver epithelial cells caymanchem.com.
Attenuation of Receptor-Linked Adenylate Cyclase and Guanylate Cyclase Activity
This compound has been shown to attenuate the activity of receptor-linked adenylate cyclase and guanylate cyclase, key enzymes involved in the synthesis of cyclic AMP (cAMP) and cyclic GMP (cGMP), respectively. These cyclic nucleotides serve as vital second messengers in numerous intracellular signaling pathways. researchgate.netnih.govwikipedia.org
Specifically, this compound inhibits calmodulin-stimulated cAMP phosphodiesterase activity with a half-maximal inhibitory concentration (IC50) of 3.3 nM. medchemexpress.commedchemexpress.commedchemexpress.comfishersci.atmedchemexpress.com Research indicates that this compound can significantly reduce the increase in short-circuit current induced by agents such as 16,16-dimethyl prostaglandin E2 and Escherichia coli heat-stable enterotoxin STa in rat colonic mucosa. These effects are mediated by cyclic nucleotides, suggesting this compound's inhibitory action on receptor-linked Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase. researchgate.netnih.gov Calmodulin's involvement in calcium-dependent chloride secretion further highlights its role as a target for compounds with antidiarrheal properties, which this compound has demonstrated. abdominalkey.com
Table 1: this compound's Inhibitory Potency on Calmodulin-Stimulated cAMP Phosphodiesterase Activity
Target | IC50 (nM) | Reference |
Calmodulin-stimulated cAMP phosphodiesterase | 3.3 | medchemexpress.commedchemexpress.commedchemexpress.comfishersci.atmedchemexpress.com |
Regulation of Estrogen Receptor-Mediated Transcription Activation
This compound plays a role in regulating estrogen receptor (ER)-mediated transcription activation. Studies have demonstrated that this compound prevents estrogen-induced transcription activation by the estrogen receptor. medchemexpress.commedchemexpress.commedchemexpress.comfishersci.atmedchemexpress.comglpbio.cn This effect is attributed to calmodulin's regulatory influence on the transcriptional activity of estrogen receptors. medchemexpress.commedchemexpress.comglpbio.cn
The estrogen receptor acts as a hormone-inducible transcription factor, modulating the expression of various genes. Its transcriptional activity is contingent upon conformational changes in its ligand-binding domain, which are typically induced by ligand binding. nih.govbmbreports.org By interfering with calmodulin's function, this compound can impact these critical steps in ER signaling, thereby modulating gene expression downstream of estrogen receptor activation. medchemexpress.commedchemexpress.comglpbio.cnnih.gov
Impact on Autophagy and Associated Kinase Pathways
This compound, as a calmodulin antagonist, significantly impacts the cellular process of autophagy and its associated kinase pathways. Autophagy is a fundamental cellular degradation system responsible for maintaining cellular homeostasis by recycling cellular components. patsnap.combmbreports.org
Research indicates that calmodulin antagonists, including this compound (CGS9343b), induce the accumulation of autophagosomes and inhibit basal autophagic flux. patsnap.com Autophagic flux refers to the dynamic sequence of events in autophagy, encompassing the formation of autophagosomes, their subsequent fusion with lysosomes, and the degradation of their contents. bmbreports.orgnih.govdojindo.comnih.gov The accumulation of autophagosomes without efficient degradation suggests a blockage in the later stages of the autophagic pathway. This finding underscores the critical role of calmodulin availability in maintaining normal basal autophagy. patsnap.com
In addition to its effects on autophagosome accumulation, this compound and other calmodulin antagonists have been observed to promote the activity of AMP-activated protein kinase (AMPK). patsnap.com AMPK is a highly conserved serine/threonine protein kinase that functions as a central regulator of cellular energy homeostasis. Its activation is crucial for various metabolic processes and cellular responses to stress. nih.govresearchgate.net The promotion of AMPK activity by this compound suggests a broader influence on cellular metabolism and energy sensing pathways, potentially linking its calmodulin inhibitory effects to these critical regulatory mechanisms. patsnap.com
Preclinical Investigations of Zaldaride S Biological Activities
In Vitro Cellular and Biochemical Studies
In vitro investigations have characterized Zaldaride's direct interactions with key cellular components and signaling pathways.
This compound has been identified as a potent and selective inhibitor of calmodulin (CaM). It effectively inhibits CaM-stimulated cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase activity. The inhibitory potency of this compound in this context has been quantified with an IC50 value of 3.3 nM. medchemexpress.commedchemexpress.comfishersci.at
Table 1: this compound's Calmodulin Inhibitory Potency
Target | IC50 (nM) | Reference |
Calmodulin-stimulated cAMP phosphodiesterase activity | 3.3 | medchemexpress.commedchemexpress.comfishersci.at |
Studies utilizing PC12 cells have demonstrated this compound's ability to modulate ion currents. This compound reversibly blocks voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents in PC12 cells. medchemexpress.commedchemexpress.comfishersci.at Furthermore, it has been shown to inhibit nicotinic acetylcholine (B1216132) receptors (nAChR). medchemexpress.commedchemexpress.comfishersci.at
Beyond its direct inhibition of calmodulin-stimulated cAMP phosphodiesterase activity, this compound's interaction with cyclic nucleotide pathways extends to upstream signaling components. Research suggests that this compound inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor. nih.govnih.gov This is supported by findings that this compound, at concentrations of 10 µM and higher, significantly attenuated the increase in short-circuit current induced by 16,16-dimethyl prostaglandin (B15479496) E2 and Escherichia coli heat-stable enterotoxin STa in rat colonic mucosa. nih.govnih.gov Notably, this compound did not affect the effects induced by other secretagogues such as forskolin (B1673556) or dibutyryl cAMP, indicating a specific interaction with receptor-linked Ca2+/calmodulin-dependent cyclases rather than direct modulation of cAMP or cGMP levels downstream. nih.govnih.gov
Analysis of Ion Current Modulation in Cell Line Models (e.g., PC12 Cells)
In Vivo Pharmacological Models
The biological activities of this compound have also been investigated in living systems, particularly in models of intestinal secretion.
This compound has demonstrated efficacy in ameliorating secretory diarrhea in rodent models. nih.govresearchgate.netresearchgate.net
In models of secretory diarrhea induced by 16,16-dimethyl prostaglandin E2 (dmPGE2), this compound has shown significant ameliorative effects. Doses of 3 mg/kg (p.o.) and higher were effective in reducing diarrhea in this model. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net Specifically, this compound inhibited the dmPGE2-induced increase in water content in the colon, although it did not affect the small intestine. nih.govresearchgate.netebi.ac.uk Furthermore, in the colonic mucosa, this compound attenuated the dmPGE2-induced short-circuit current. nih.govresearchgate.netebi.ac.uk The effective dose 50 (ED50) for this compound in ameliorating 16,16-dimethyl prostaglandin E2-induced diarrhea was determined to be 25 mg/kg (p.o.). nih.gov
Table 2: this compound's Efficacy in 16,16-Dimethyl Prostaglandin E2-Induced Diarrhea Model
Model | Effective Dose (p.o.) | ED50 (p.o.) | Affected Site | Reference |
16,16-Dimethyl Prostaglandin E2-induced diarrhea | ≥ 3 mg/kg | 25 mg/kg | Colon | medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.netresearchgate.net |
Evaluation in Secretory Diarrhea Models
Castor Oil-Induced Diarrhea Models
Preclinical investigations have demonstrated this compound's efficacy in attenuating castor oil-induced diarrhea, a common model for evaluating antidiarrheal agents. In these studies, this compound and its S(+)-isomer effectively inhibited the incidence of diarrhea induced by castor oil in rats, whereas the R(-)-isomer exhibited no such effect. guidetopharmacology.orgnih.gov Oral administration of this compound consistently inhibited castor oil-induced diarrhea. wikipedia.orginformaticsjournals.co.in Furthermore, this compound maleate (B1232345) (also known as KW-5617) significantly delayed the onset of diarrhea in the castor oil model at doses of 3 mg/kg and higher. fishersci.co.ukuni.lu Research also indicated that this compound significantly reduced the incidence of diarrhea in both female and male rats when administered orally at doses of 10 mg/kg and 30 mg/kg, respectively. alfa-chemistry.com
Table 1: Effect of this compound and its Isomers on Castor Oil-Induced Diarrhea Incidence in Rats
Compound | Effect on Diarrhea Incidence |
This compound | Inhibited guidetopharmacology.orgnih.gov |
S(+)-isomer | Inhibited guidetopharmacology.orgnih.gov |
R(-)-isomer | No effect guidetopharmacology.orgnih.gov |
Assessment of Gastrointestinal Propulsion Dynamics
Studies evaluating this compound's influence on gastrointestinal propulsion dynamics have revealed a distinct profile compared to conventional antidiarrheal drugs. Unlike loperamide (B1203769), which inhibits gastrointestinal propulsion at its antidiarrheal doses, this compound (KW-5617) did not exert anti-propulsive effects at doses effective in ameliorating diarrhea. fishersci.co.ukuni.lu High oral doses of this compound (30 mg/kg and 100 mg/kg) were required to reduce gastric emptying and propulsion in the small intestine, proximal colon, and distal colon. fishersci.co.ukuni.lu Moreover, this compound, at doses of 30 mg/kg and higher, was observed to reduce increases in fecal pellet output induced by hyperpropulsive agents such as 5-hydroxytryptamine, neostigmine, and nicotine. Under normal physiological conditions, this compound did not affect fecal pellet output at the doses investigated.
Studies on Intestinal Ion Secretion Mechanisms
Investigations into the mechanisms underlying this compound's antisecretory action have focused on its effects on intestinal ion transport, particularly in relation to acetylcholine.
Effects on Acetylcholine-Induced Electrolyte Secretion
This compound has been shown to inhibit acetylcholine-induced ion transport in the colonic mucosa of rats, as demonstrated in Ussing chamber experiments. guidetopharmacology.org The inhibitory potency of this compound on acetylcholine-induced ion transport was found to be equipotent for both its R(-) and S(+) optical isomers, with half-maximal inhibitory concentration (IC50) values ranging from approximately 3 to 4 µmol/l. guidetopharmacology.org
Further mechanistic studies revealed that the short-circuit current (Isc) response to acetylcholine in rat colonic preparations was partially reduced by tetrodotoxin, a neuronal blocker, and completely abolished by atropine, an acetylcholine M receptor antagonist. This compound significantly inhibited the tetrodotoxin-sensitive component of the Isc response, indicating an effect on neuronal pathways. Conversely, the tetrodotoxin-insensitive effect, which represents direct stimulation of acetylcholine in the colonic mucosa, remained unaffected by this compound. These findings suggest that this compound reduces colonic ion secretion by inhibiting a tetrodotoxin-sensitive neuronal pathway and by affecting an intracellular Ca2+ pathway within the epithelial cells. This was further supported by observations that this compound reduced the Isc response to the Ca2+ ionophore A23187 even in the presence of tetrodotoxin.
Inhibition of Acetylcholine Release from Submucosal Nerve Synaptosomes
A key aspect of this compound's mechanism of action involves its impact on neurotransmitter release. Research has demonstrated that this compound significantly reduced the release of acetylcholine from synaptosomes derived from the submucosal nerves of the guinea-pig colon. This inhibitory effect on acetylcholine release from colonic submucosal nerve synaptosomes is proposed as a primary mechanism by which this compound reduces colonic electrolyte secretion.
Localization of Antisecretory Action within the Gastrointestinal Tract
Investigations into the site of this compound's antisecretory action indicate a local effect within the intestinal tract. Oral administration of this compound effectively inhibited diarrhea induced by castor oil and 16,16-dimethyl prostaglandin E2, while intravenous or subcutaneous administration proved ineffective. wikipedia.orginformaticsjournals.co.in This suggests that the antidiarrheal effect of this compound is not dependent on its systemic plasma concentration, but rather on its local presence and action within the gastrointestinal lumen. wikipedia.orginformaticsjournals.co.in Specifically, studies have pointed to the colon as an important site of action for this compound, as it was observed to inhibit the 16,16-dimethyl prostaglandin E2-induced increase in water content in the colon, but not in the small intestine.
Clinical Research and Therapeutic Explorations
Investigational Use in Traveler's Diarrhea
Zaldaride has been investigated as a potential therapeutic agent for traveler's diarrhea, a common ailment affecting individuals traveling to certain regions. Studies have explored its efficacy through randomized, placebo-controlled trials and compared its performance against established antidiarrheal agents.
Multiple randomized, placebo-controlled clinical trials have assessed the efficacy of this compound in the treatment of traveler's diarrhea. One such study involved 179 patients who were randomized to receive this compound maleate (B1232345), Loperamide (B1203769), or a placebo oup.comnih.govresearchgate.netoup.com. Another study involved 176 American students in Mexico, where this compound was administered in various doses (5 mg, 10 mg, or 20 mg) or a matching placebo four times a day for 48 hours nih.gov. These trials aimed to confirm this compound maleate's efficacy for the symptomatic relief of acute diarrhea oup.com.
Comparative studies have evaluated this compound maleate against Loperamide, a widely used antidiarrheal agent. In one randomized, placebo-controlled trial, this compound maleate was compared to Loperamide in individuals with traveler's diarrhea oup.comnih.govresearchgate.netoup.com. During the initial 48 hours of therapy, Loperamide demonstrated superiority over both this compound maleate and placebo oup.comnih.govresearchgate.netoup.com. This early superiority of Loperamide was attributed to a loading-dose effect rather than inherent differences in antidiarrheal properties oup.comnih.govresearchgate.netoup.com. However, after 48 hours of treatment, this compound maleate and Loperamide were found to be equally efficacious, both significantly reducing the number of unformed stools compared to placebo oup.comnih.govresearchgate.netoup.com. A distinct advantage of this compound, as a calmodulin inhibitor, is its effective antisecretory antidiarrheal activity, which does not interfere with gastrointestinal transit time, unlike some antimotility agents oup.com. Another study on Nile cruise tourists also found that a this compound regimen including a loading dose was as effective as Loperamide nih.gov.
Clinical trials have analyzed this compound's impact on symptom resolution and the duration of illness in patients with traveler's diarrhea. In studies, this compound maleate led to a 30% reduction in the number of unformed stools and a 23% decrease in the duration of illness when compared to placebo during the initial 48 hours of therapy oup.comnih.govresearchgate.netoup.comoup.com. When considering all bacterial pathogens, a 41% reduction in unformed stools was observed with this compound maleate oup.com. In a separate study, the duration of diarrhea was reduced by 53% in the group receiving the 20-mg this compound dose nih.gov.
The following table summarizes key findings related to symptom resolution and illness duration:
Treatment Group (vs. Placebo) | Reduction in Unformed Stools (0-48 hours) | Reduction in Illness Duration (0-48 hours) | Source |
This compound Maleate | 30% oup.comnih.govresearchgate.netoup.comoup.com | 23% oup.comnih.govresearchgate.netoup.comoup.com | oup.comnih.govresearchgate.netoup.comoup.com |
This compound (20 mg dose) | 36% (all subjects) nih.gov | 53% (overall) nih.gov | nih.gov |
Comparative Efficacy Studies with Established Antidiarrheal Agents (e.g., Loperamide)
Pharmacodynamics in Human Studies
This compound is characterized as a calmodulin antagonist oup.comnih.govoup.comnih.govoup.comncats.iomedchemexpress.comamazonaws.comrochester.eduabdominalkey.comnih.gov. Its pharmacodynamic actions involve the inhibition of calmodulin-dependent voltage-gated ion channels, including those for Ca2+, Na+, and K+ ncats.iomedchemexpress.com. This compound has also been observed to inhibit nicotinic acetylcholine (B1216132) receptor (nAChR) channel currents ncats.iomedchemexpress.com. Furthermore, research indicates that this compound can significantly reduce acetylcholine release from synaptosomes of colonic submucosal nerves, which may contribute to a reduction in colonic electrolyte secretion nih.gov. Calmodulin itself is known to be involved in calcium-dependent chloride secretion, making its inhibition a target for antidiarrheal mechanisms abdominalkey.com.
Emerging and Speculative Therapeutic Applications
While this compound's primary clinical investigation has centered on traveler's diarrhea, its mechanism of action as a calmodulin antagonist and its effects on ion channels and neurotransmitter systems suggest potential, albeit speculative, applications in other areas. This compound has been noted to reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells and inhibit nAChR medchemexpress.com. The complex chemical structure of this compound maleate, featuring a benzimidazolone core and a pyrrolo-benzoxazepine moiety, could interact with specific biological targets, potentially leading to applications in treating various diseases, particularly those related to the central nervous system, given the presence of rings known to interact with neurotransmitter systems ontosight.ai. However, specific clinical trial data directly investigating this compound (the calmodulin antagonist) for neurological disorders are not extensively documented, and further research would be required to explore these potential uses ontosight.ai. It is important to note that "this compound maleate" has also been used as a common name for Zaleplon, a non-benzodiazepine hypnotic agent for insomnia, which acts on the central nervous system by modulating GABA activity ontosight.ai. This should not be confused with this compound, the calmodulin antagonist.
Broader Gastrointestinal Conditions
This compound, identified as a calmodulin antagonist, has been explored for its application in treating various gastrointestinal ailments, with a primary focus on secretory diarrheal conditions such as traveler's diarrhea ncats.ioamazonaws.comnih.govresearchgate.nettandfonline.com. Its mechanism of action involves the inhibition of calmodulin-dependent voltage-gated ion channels, including those for calcium (Ca2+), sodium (Na+), and potassium (K+), and it has also been observed to inhibit nicotinic acetylcholine receptor (nAChR) channel currents ncats.io. This pharmacological profile contributes to its antisecretory properties, which are beneficial in managing conditions characterized by excessive fluid secretion in the intestine nih.govresearchgate.nettandfonline.com.
Despite demonstrating beneficial outcomes in some studies, the development of this compound was ultimately discontinued (B1498344). This decision was made because the compound did not offer significant additional benefits when compared to existing standard antidiarrheal agents nih.gov. Consequently, some sources indicate that this compound is not currently recommended for use due to insufficient evidence of superior efficacy over established treatments nih.gov.
Data Tables: While this compound has been subject to clinical trials, including comparisons with agents like loperamide for traveler's diarrhea ncats.io, specific numerical data from these trials detailing comparative efficacy (e.g., precise reductions in stool frequency, duration of diarrhea, or time to resolution of symptoms) were not consistently detailed in the available research snippets in a format suitable for direct tabulation. The findings primarily indicate that while this compound showed promise, it did not demonstrate a clear advantage over standard therapies, leading to the cessation of its development nih.gov.
Advanced Research Methodologies in Zaldaride Studies
Biochemical Characterization Techniques
Biochemical characterization of Zaldaride involves a range of techniques designed to understand its interaction with molecular targets and its enzymatic modulation. A key finding in this compound research is its inhibitory effect on calmodulin (CaM)-stimulated cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase activity. This inhibition has been quantitatively assessed, revealing a half-maximal inhibitory concentration (IC50) of 3.3 nM. fishersci.atwikipedia.org Such enzyme activity assays are fundamental in determining the compound's potency against specific enzymatic targets.
Competitive binding assays utilizing CaM sensors have been employed to demonstrate the direct interaction of calmodulin antagonists, including CGS9343b (an alternative designation for this compound), with calmodulin. citeab.com These assays provide crucial insights into the binding affinity and selectivity of this compound for its primary target.
Beyond direct enzyme and binding interactions, cellular assays are vital for understanding this compound's broader biological impact. For instance, this compound has been shown to prevent estrogen-induced transcription activation by estrogen receptors (ER). fishersci.atwikipedia.org This indicates the use of assays that monitor gene expression or receptor activity. Furthermore, the anticancer activity of this compound has been assessed using MTT assays on cell lines such as MCF-7, where it demonstrated efficacy comparable to Doxorubicin. citeab.com Western blot analysis is another technique utilized to determine the phosphorylation status of signaling proteins, such as extracellular signal-regulated kinases (ERKs), providing insights into this compound's influence on cellular phosphorylation events. newdrugapprovals.org
Table 1: Key Biochemical Findings for this compound
Assay Type | Target | Measured Effect | Value | Reference |
Enzyme Activity Assay | Calmodulin-stimulated cAMP phosphodiesterase | Inhibition (IC50) | 3.3 nM | fishersci.atwikipedia.org |
Cellular Assay (MTT) | MCF-7 cell line (ERα-specific) | Anticancer activity (comparable to Doxorubicin) | - | citeab.com |
Binding Assay | Calmodulin | Direct binding (competitive) | - | citeab.com |
Transcriptional Activity Assay | Estrogen Receptor (ER) | Prevention of estrogen-induced activation | - | fishersci.atwikipedia.org |
Western Blot Analysis | ERKs phosphorylation | Determination of phosphorylation status | - | newdrugapprovals.org |
Electrophysiological Approaches for Ion Channel Analysis
Electrophysiological techniques are critical for characterizing this compound's effects on ion channel function, given its role as a calmodulin antagonist. This compound has been observed to reversibly block voltage-activated sodium (Na+), calcium (Ca2+), and potassium (K+) currents in PC12 cells. fishersci.atwikipedia.org This suggests the application of techniques such as patch-clamp electrophysiology, which allows for the measurement of ionic currents across cell membranes. Additionally, this compound inhibits nicotinic acetylcholine (B1216132) receptor (nAChR) channel currents. fishersci.atfishersci.atwikipedia.org
A prominent electrophysiological approach used in this compound studies is the short-circuit current (Isc) measurement, often performed using Ussing chambers. This technique allows for the assessment of ion transport across epithelial tissues. In rat colonic mucosa, this compound, at concentrations of 10 microM or higher, significantly attenuated the increase in short-circuit current induced by 16,16-dimethyl prostaglandin (B15479496) E2 (dmPGE2) and Escherichia coli heat-stable enterotoxin STa. wikipedia.orgnih.gov Conversely, this compound did not affect the short-circuit current responses induced by forskolin (B1673556) or dibutyryl cAMP. wikipedia.orgnih.gov These findings indicate that this compound's inhibitory effects on intestinal ion secretion are specific to certain secretagogue pathways. The compound also reduced the secretory response of intestinal sheets to PGE2, as measured by a rise in short-circuit current. wikipedia.org
In Vivo Functional Assays and Translational Research Models
In vivo functional assays and translational research models are crucial for evaluating the systemic effects and potential therapeutic applications of this compound. A widely used model for studying this compound's antidiarrheal properties is the 16,16-dimethyl prostaglandin E2 (dmPGE2)-induced diarrhea model in male Sprague-Dawley rats. fishersci.atwikipedia.org In these studies, this compound ameliorated the induced diarrhea. fishersci.atwikipedia.org
Further investigations in animal models have involved assessing the compound's effect on intestinal water content and fecal pellet output. This compound was found to inhibit the dmPGE2-induced increase in water content in the colon. wikipedia.org Studies comparing this compound's effect on fecal pellet output induced by hyperpropulsion in the gastrointestinal tract of rats have also been conducted. alfa-chemistry.com
Translational research has also explored gender differences in the antidiarrheal effect of this compound maleate (B1232345) in rats. These studies reported varying half-maximal inhibitory dose (ID50) values for this compound in female versus male rats, indicating potential sex-dependent responses. nih.gov For instance, this compound significantly ameliorated dmPGE2-induced diarrhea at doses of 1 mg/kg (P.O.) in female rats and 3 mg/kg (P.O.) in male rats, with ID50 values of 0.7 mg/kg (P.O.) in females and 10.3 mg/kg (P.O.) in males. nih.gov
Table 2: In Vivo Antidiarrheal Effects of this compound in Rats
Animal Model | Induced Diarrhea Agent | Sex | ID50 (P.O.) | Reference |
Sprague-Dawley Rats | 16,16-dimethyl prostaglandin E2 | Female | 0.7 mg/kg | nih.gov |
Sprague-Dawley Rats | 16,16-dimethyl prostaglandin E2 | Male | 10.3 mg/kg | nih.gov |
In vivo electrophysiological analysis has also been performed in specific animal models, such as G480C homozygous mice (a model for cystic fibrosis), where tissues like the nose were assessed in vivo, and jejunum and caecum in vitro using Ussing chambers.
Clinical Trial Design and Outcome Measures
This compound has progressed to clinical trials, particularly for the treatment of traveler's diarrhea. nih.govfishersci.at The design of these clinical trials is critical for generating robust evidence of efficacy. A notable example is a randomized, double-blind, double-dummy study that compared this compound maleate with loperamide (B1203769) and a placebo. nih.gov This design minimizes bias and allows for a clear comparison of treatment effects.
In the context of clinical trials, the selection and definition of outcome measures are paramount. The primary outcome measure is considered the most important outcome to be examined and must be defined at the study design stage. nih.gov This practice is essential for reducing the risk of false-positive errors from multiple statistical tests and for accurately estimating the necessary sample size for an adequately powered study. nih.gov
For the traveler's diarrhea study, the main outcome measures included the number of unformed stools, the rate of improvement of patients with diarrhea, and the rate of relief from diarrhea. nih.gov These measures provide quantifiable metrics for assessing the clinical effectiveness of this compound. The importance of standardized outcome measures is further emphasized by initiatives like COMET (Core Outcome Measures in Effectiveness Trials), which advocate for agreed-upon sets of minimum outcomes to be reported in all clinical trials for specific conditions. mims.com Patient-reported outcomes (PROs), which capture patients' perspectives on their symptoms and quality of life, are also increasingly recognized as valuable outcome measures in clinical trial design. mims.com
Future Directions and Research Gaps
Elucidation of Novel Calmodulin-Dependent Pathways Affected by Zaldaride
This compound is recognized as a potent and selective calmodulin antagonist ncats.iomedchemexpress.commedchemexpress.com. Calmodulin, a highly conserved calcium-sensing protein, plays a pivotal role in regulating a vast array of cellular functions by mediating calcium signals medchemexpress.com. While this compound's inhibitory effects on calmodulin-dependent voltage-gated ion channels (Ca²⁺, Na⁺, and K⁺) and cyclic AMP (cAMP) phosphodiesterase activity are established ncats.iomedchemexpress.comresearchgate.net, the full spectrum of calmodulin-dependent pathways influenced by this compound requires further elucidation.
Recent studies indicate that calmodulin is critical for processes such as basal autophagy and the Hippo signaling pathway patsnap.com. This compound's ability to inhibit calmodulin-dependent activities even at basal intracellular calcium levels suggests a broader impact on cellular homeostasis than previously understood patsnap.com. Future research should focus on employing advanced proteomic and phosphoproteomic techniques to identify and characterize additional specific calmodulin-dependent proteins and signaling cascades modulated by this compound. This comprehensive mapping could uncover new physiological roles and therapeutic targets for the compound.
Exploration of Other Potential Biological Targets Beyond Calmodulin
While this compound's primary mechanism of action involves calmodulin antagonism, evidence suggests its interaction with other biological targets, warranting further investigation. This compound has been shown to inhibit nicotinic acetylcholine (B1216132) receptor (nAChR) channel currents ncats.iomedchemexpress.com and reversibly block voltage-activated Na⁺, Ca²⁺, and K⁺ currents in PC12 cells medchemexpress.com. These findings indicate a broader influence on ion channel function beyond its direct interaction with calmodulin.
Furthermore, recent computational drug discovery efforts have identified this compound as a potential inhibitor of estrogen receptor alpha (ERα) researchgate.net. This unexpected finding suggests that this compound may possess polypharmacological properties, interacting with multiple targets. Future research should systematically explore these additional potential biological targets through high-throughput screening, affinity chromatography, and computational modeling. Characterizing these interactions could reveal novel therapeutic applications or provide insights into potential off-target effects.
Structure-Activity Relationship Studies for Enhanced Selectivity
This compound maleate (B1232345) exists as a racemic mixture, and preliminary studies have demonstrated differential effects of its optical isomers researchgate.net. Specifically, the S(+)-isomer of this compound maleate exhibited antidiarrheal and antisecretory effects similar to the racemic compound, whereas the R(-)-isomer showed no such efficacy in castor-oil-induced diarrhea models in rats researchgate.net. This highlights a critical need for detailed structure-activity relationship (SAR) studies.
Future SAR investigations should involve synthesizing and evaluating a series of this compound analogs with systematic structural modifications. The aim would be to identify key pharmacophores responsible for its activity and to optimize its binding affinity and selectivity for calmodulin and other identified targets researchgate.netnih.gov. Such studies could lead to the development of enantiomerically pure forms or novel derivatives with improved potency, reduced off-target interactions, and a more favorable therapeutic index.
Re-evaluation of Therapeutic Potential in New Disease Contexts
This compound was initially developed and evaluated in clinical trials for traveler's diarrhea, demonstrating efficacy comparable to loperamide (B1203769) after 48 hours of treatment ncats.ioaafp.orgoup.comnih.govnih.govdtic.miloup.com. However, its development for this indication was discontinued (B1498344) due to a lack of significant additional benefit over existing standard antidiarrheal agents nih.gov.
Despite this, emerging research suggests new therapeutic avenues for this compound. Its calmodulin inhibitory activity has led to its recent identification as a potential antiarrhythmic agent, particularly in models of catecholaminergic polymorphic ventricular tachycardia (CPVT1) biorxiv.orgresearchgate.net. This is significant given that mutations in calmodulin genes are known to cause cardiac arrhythmic diseases, and calmodulin interacts with critical cardiac ion channels like the ryanodine (B192298) receptor 2 (RYR2) and L-type calcium channels biorxiv.orgresearchgate.net. Furthermore, its computational identification as an ERα inhibitor opens possibilities for its re-evaluation in hormone-sensitive conditions, including certain types of cancer researchgate.net. Future research should prioritize preclinical and potentially clinical studies to rigorously assess this compound's efficacy and safety in these novel disease contexts.
Development of Advanced Delivery Systems for Targeted Action
The therapeutic efficacy and safety profile of this compound could be significantly improved through the development of advanced drug delivery systems. For its established effect on intestinal ion secretion, particularly in the colon researchgate.netresearchgate.net, targeted delivery to specific segments of the gastrointestinal tract could maximize local drug concentration while minimizing systemic exposure and potential side effects.
Future research should explore innovative formulation strategies, such as enteric-coated formulations, microencapsulation, or nanoparticle-based delivery systems, to achieve site-specific release in the gut google.com. Beyond gastrointestinal applications, if this compound's potential in cardiac arrhythmias or other systemic conditions is confirmed, research into advanced systemic delivery methods, such as sustained-release formulations or targeted drug conjugates, would be warranted to ensure optimal drug levels at the site of action and improve patient compliance google.combiorxiv.org.
Q & A
Basic: What are the standard protocols for synthesizing and characterizing Zaldaride in experimental settings?
Answer:
this compound synthesis typically follows multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-couplings. Characterization involves:
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) with electrospray ionization (ESI) .
- Crystallography : Single-crystal X-ray diffraction for stereochemical validation .
Methodological Note: Always include reaction yields, solvent systems, and purification methods (e.g., column chromatography) in protocols to ensure reproducibility .
Basic: What pharmacological mechanisms of this compound are well-established, and how are they experimentally validated?
Answer:
this compound is reported to modulate ion channels or enzyme activity (e.g., kinase inhibition). Validation steps include:
- In vitro assays : Dose-response curves (IC₅₀ calculations) using recombinant enzymes or cell lines .
- Selectivity profiling : Screening against related targets (e.g., kinase panels) to rule off-target effects .
- Negative controls : Use of inactive analogs or knockout models to confirm specificity .
Key Consideration: Ensure assay buffers and incubation times are standardized to minimize variability .
Advanced: How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?
Answer:
Contradictions often arise from methodological differences. Mitigation strategies include:
- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, dosage ranges) .
- Replication studies : Reproduce conflicting results under controlled variables (e.g., pH, temperature) .
- Data triangulation : Combine in vitro, in vivo, and computational data to identify confounding factors .
Example: Discrepancies in IC₅₀ values may stem from assay sensitivity thresholds; validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
Advanced: What methodologies are recommended for comparative studies of this compound analogs in structure-activity relationship (SAR) research?
Answer:
- Molecular docking : Use software like AutoDock to predict binding affinities and guide analog design .
- Pharmacophore modeling : Identify critical functional groups using Schrödinger or MOE .
- Synthetic accessibility scoring : Prioritize analogs with feasible synthesis routes (e.g., ≤5 steps) .
Data Integration: Cross-reference computational predictions with experimental IC₅₀ and toxicity profiles .
Advanced: How should researchers address challenges in validating this compound’s in vivo efficacy and toxicity profiles?
Answer:
- Animal models : Use disease-specific transgenic mice with pharmacokinetic monitoring (e.g., plasma half-life) .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity .
- Biomarker analysis : Quantify target engagement via ELISA or Western blot .
Ethical Compliance: Adhere to institutional guidelines for humane endpoints and sample sizes .
Advanced: What statistical approaches are optimal for analyzing contradictory data in this compound’s pharmacokinetic studies?
Answer:
- Multivariate analysis : Identify covariates (e.g., age, metabolism) affecting absorption/distribution .
- Bayesian modeling : Account for inter-study variability in bioavailability measurements .
- Sensitivity analysis : Test robustness of conclusions against outlier exclusion .
Reporting Standard: Clearly document confidence intervals and p-values to avoid overinterpretation .
Advanced: How can in silico modeling improve the efficiency of this compound’s drug-target interaction studies?
Answer:
- Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) .
- Free-energy calculations : Use MM/PBSA to quantify ΔG binding energies .
- Machine learning : Train models on existing SAR data to predict novel interactions .
Validation Requirement: Cross-check predictions with experimental SPR or ITC data .
Basic: What are the ethical and regulatory considerations for preclinical studies involving this compound?
Answer:
- IACUC/IRB approval : Mandatory for animal/human tissue studies .
- Data transparency : Share raw data (e.g., via Zenodo) to support reproducibility .
- Conflict of interest (COI) disclosure : Declare funding sources or patents related to this compound .
Documentation: Include ethics statements in the "Methods" section of manuscripts .
Advanced: How can researchers identify gaps in the current literature on this compound’s long-term effects?
Answer:
- Systematic reviews : Use PRISMA guidelines to map existing studies and highlight under-researched areas .
- Temporal analysis : Compare historical vs. recent data to identify shifting trends (e.g., emerging toxicity concerns) .
- Collaborative networks : Engage in consortia to pool data on chronic exposure outcomes .
Advanced: What interdisciplinary approaches enhance this compound’s translational research potential?
Answer:
- Chemoproteomics : Identify off-targets via affinity-based protein profiling (AfBPP) .
- Nanodelivery systems : Optimize bioavailability using liposomal or polymeric carriers .
- Patient-derived models : Use organoids or 3D cultures to mimic human disease pathophysiology .
Funding Strategy: Seek grants emphasizing cross-departmental collaboration (e.g., NIH R01) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.